molecular formula C15H10N2O3S B2624327 4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid CAS No. 1212787-76-2

4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid

Cat. No.: B2624327
CAS No.: 1212787-76-2
M. Wt: 298.32
InChI Key: BMPJWLJVUYFCLH-UHFFFAOYSA-N
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Description

4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a (Z)-configured α-cyano enamide moiety linked to a thiophene ring. The Z-configuration ensures a planar geometry of the propenoyl group, which may enhance π-π stacking interactions in biological systems. This compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-8-12(7-10-5-6-21-9-10)14(18)17-13-3-1-11(2-4-13)15(19)20/h1-7,9H,(H,17,18)(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPJWLJVUYFCLH-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CSC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O2S, with a molecular weight of 258.30 g/mol. The compound features a thiophene ring and a cyano group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano group and thiophene ring play significant roles in binding to enzymes or receptors, modulating various biological pathways. Research indicates that these interactions can inhibit certain enzymes, leading to altered cellular processes and potential therapeutic effects.

Antimicrobial Activity

A study on derivatives of 4-aminobenzoic acid (PABA) has shown that modifications can lead to enhanced antimicrobial properties. For instance, compounds derived from PABA demonstrated significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM . The presence of the thiophene moiety in this compound may similarly contribute to its antimicrobial efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of PABA derivatives. In vitro studies have indicated that certain analogs exhibit cytotoxicity against cancer cell lines, including HepG2 liver cancer cells, with IC50 values around 15 µM . The mechanism involves the induction of apoptosis through oxidative stress pathways, which may also apply to this compound.

Anti-inflammatory Properties

Compounds similar to this compound have been noted for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting a potential therapeutic role in inflammatory diseases .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 15.62 µM against S. aureus
AnticancerIC50 = 15 µM against HepG2 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized various PABA derivatives, revealing that structural modifications significantly influenced their antibacterial properties. The incorporation of the thiophene ring was found to enhance activity against resistant strains .
  • Cytotoxicity in Cancer Research : In vitro assays demonstrated that specific modifications to the PABA structure resulted in potent cytotoxic effects on cancer cell lines, indicating that similar modifications might enhance the efficacy of this compound against tumors .
  • Anti-inflammatory Mechanisms : Research into related compounds has revealed their ability to modulate inflammatory pathways effectively, suggesting that this compound could possess similar anti-inflammatory properties .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid. For instance, derivatives synthesized from similar structures have demonstrated significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways, leading to cell death .

Anticancer Activity

The compound shows promise in anticancer research. Several studies have reported that analogs exhibit cytotoxic effects against different cancer cell lines, including leukemia and central nervous system cancers. For example, a derivative demonstrated an inhibition rate of 84.19% against the MOLT-4 leukemia cell line in preliminary screenings conducted by the National Cancer Institute . This suggests a potential for further development into therapeutic agents targeting specific cancer types.

Material Science Applications

In addition to its biological applications, this compound may also find uses in materials science. Its unique chemical structure allows for the development of novel polymers and composites that can be utilized in electronic devices and sensors. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity and mechanical properties, making them suitable for applications in organic electronics .

Case Study 1: Antimicrobial Evaluation

A series of compounds derived from this compound were evaluated for their antimicrobial properties. The study involved testing against Gram-positive and Gram-negative bacteria, with results indicating that some derivatives exhibited higher potency than standard antibiotics .

Case Study 2: Anticancer Screening

In another significant study, various derivatives were screened for their anticancer effects on multiple cell lines. The results showed that modifications to the thiophene moiety significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against targeted cancer cells . This emphasizes the importance of structural optimization in drug development.

Comparison with Similar Compounds

Key Observations:

  • Spatial Arrangement : The Z-configuration is conserved in most analogs, suggesting its importance in maintaining planar geometry for target engagement.

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